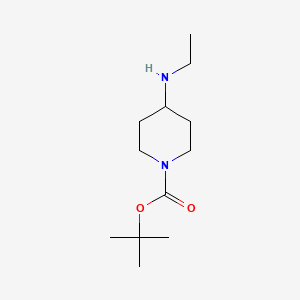

1-Boc-4-Ethylaminopiperidine

Overview

Description

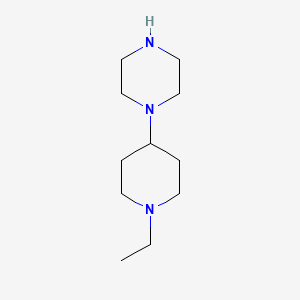

1-Boc-4-Ethylaminopiperidine, also known as N-BOC-4-EAP, is a compound that has gained significant scientific interest due to its potential applications in various research and industrial fields. It is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl .

Synthesis Analysis

1-Boc-4-Ethylaminopiperidine is a biochemical used for proteomics research . It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .Molecular Structure Analysis

The molecular formula of 1-Boc-4-Ethylaminopiperidine is C12H24N2O2 . The InChI code is 1S/C12H24N2O2/c1-5-13-10-6-8-14 (9-7-10)11 (15)16-12 (2,3)4/h10,13H,5-9H2,1-4H3 .Chemical Reactions Analysis

As an intermediate, 1-Boc-4-Ethylaminopiperidine is involved in the synthesis of various pharmaceutical compounds. It can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .Physical And Chemical Properties Analysis

1-Boc-4-Ethylaminopiperidine has a molecular weight of 228.33 g/mol . It is a solid or semi-solid or lump or liquid at room temperature .Scientific Research Applications

Chemical Properties and Structure

“1-Boc-4-Ethylaminopiperidine” is a compound with the CAS Number: 264905-39-7 and a molecular weight of 228.33 . Its linear formula is C12H24N2O2 . The IUPAC name for this compound is tert-butyl 4-(ethylamino)-1-piperidinecarboxylate .

Role in Drug Discovery

The piperidine nucleus, which is a part of the “1-Boc-4-Ethylaminopiperidine” structure, is a pivotal cornerstone in the production of drugs . Piperidine byproducts have shown several important pharmacophoric features and are being utilized in different therapeutic applications .

Anticancer Applications

Piperidine derivatives, including “1-Boc-4-Ethylaminopiperidine”, are being utilized as anticancer agents . They have shown promising results in inhibiting the proliferation and metastasis of various types of cancers .

Antimicrobial Applications

Piperidine derivatives have also been used as antimicrobial agents . They have shown effectiveness against a variety of microbial strains, contributing to their wide use in the field of drug discovery .

Analgesic and Anti-inflammatory Applications

“1-Boc-4-Ethylaminopiperidine” and other piperidine derivatives have been used as analgesic and anti-inflammatory agents . They have shown significant results in reducing pain and inflammation, making them valuable in the development of new drugs .

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . They have shown potential in the treatment of various psychiatric disorders, further expanding their applications in the field of drug discovery .

Industrial Applications

Safety and Hazards

1-Boc-4-Ethylaminopiperidine is considered hazardous. It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . The compound has hazard statements H301-H315-H319-H335-H410 and precautionary statements P261-P273-P301+P310-P305+P351+P338 .

properties

IUPAC Name |

tert-butyl 4-(ethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-13-10-6-8-14(9-7-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDSJYNZSNVSGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593239 | |

| Record name | tert-Butyl 4-(ethylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-Ethylaminopiperidine | |

CAS RN |

264905-39-7 | |

| Record name | tert-Butyl 4-(ethylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1341889.png)

![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1341954.png)